N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Ectonucleotidase inhibition h-NTPDase selectivity Scaffold hopping

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683261-38-3) belongs to the sulfamoyl benzamide class, a chemotype under active investigation as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a major ectonucleotidase family. Its structure integrates a benzothiazole-hydroxyphenyl moiety with a butyl(methyl)sulfamoyl benzamide core (molecular weight 495.61 g mol⁻¹, formula C₂₅H₂₅N₃O₄S₂).

Molecular Formula C25H25N3O4S2
Molecular Weight 495.61
CAS No. 683261-38-3
Cat. No. B2480000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide
CAS683261-38-3
Molecular FormulaC25H25N3O4S2
Molecular Weight495.61
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C25H25N3O4S2/c1-3-4-15-28(2)34(31,32)19-12-9-17(10-13-19)24(30)26-18-11-14-20(22(29)16-18)25-27-21-7-5-6-8-23(21)33-25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)
InChIKeyGURVKKZSPXWJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683261-38-3): Compound Class and Core Characteristics for Procurement Decisions


N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683261-38-3) belongs to the sulfamoyl benzamide class, a chemotype under active investigation as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a major ectonucleotidase family [1]. Its structure integrates a benzothiazole-hydroxyphenyl moiety with a butyl(methyl)sulfamoyl benzamide core (molecular weight 495.61 g mol⁻¹, formula C₂₅H₂₅N₃O₄S₂) [2]. The compound has been cited in studies exploring ectonucleotidase inhibition for thrombosis, inflammation, and oncology applications [1], establishing its relevance as a research tool compound within the sulfamoyl benzamide chemical space.

Target Class
h-NTPDase isoform selectivity studies (ectonucleotidase family)
Scaffold Feature
Benzothiazole-hydroxyphenyl extension for hydrophobic sub-pocket SAR
Research Context
Ectonucleotidase inhibition models in thrombosis, inflammation, oncology

Why Generic Substitution Fails for CAS 683261-38-3: Structural and Pharmacological Differentiation Among Sulfamoyl Benzamide Analogs


Sulfamoyl benzamides cannot be interchanged generically because minor structural modifications profoundly alter isoform selectivity and potency against the four pharmacologically relevant h-NTPDase subtypes (h-NTPDase1, -2, -3, -8) [1]. In the 2023 RSC Advances SAR study, an n-butyl substituent on the sulfamoyl moiety (compound 3c) enhanced hydrophobic binding, whereas a morpholine ring abolished activity across all isoforms [1]. The target compound CAS 683261-38-3 uniquely appends a benzothiazol-2-yl-3-hydroxyphenyl group to the sulfamoyl benzamide scaffold—a structural feature absent from the most potent disclosed h-NTPDase inhibitors (e.g., 3i, 2d) [1]. Consequently, purchasing a simpler sulfamoyl benzamide or a regioisomeric analog without verifying the exact substitution pattern risks selecting a compound with a divergent selectivity fingerprint and no validated biological annotation for the intended target panel.

Target
Benzothiazole-hydroxyphenyl + butyl(methyl)sulfamoyl
Unique benzothiazole extension may shift isoform selectivity profile
Analog
Simple N-phenylbenzamide sulfamoyl (e.g., 3c, 3i)
Lacks hydrophobic sub-pocket probing; different selectivity fingerprint likely
Regioisomer
4-OH regioisomer (CAS 683260-66-4)
Altered H-bonding and ionization may modify target binding kinetics

Quantitative Differentiation Evidence for CAS 683261-38-3 Versus Its Closest Structural Analogs


Structural Topology Divergence: Benzothiazole-Hydroxyphenyl vs. Simple Phenyl Sulfamoyl Benzamides

CAS 683261-38-3 is the only commercially catalogued compound that couples a butyl(methyl)sulfamoyl benzamide core with a 4-(benzothiazol-2-yl)-3-hydroxyphenyl substituent [1]. In contrast, the most potent h-NTPDase1 inhibitor disclosed in the primary literature, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide), possesses a chlorophenyl-sulfonamide scaffold entirely lacking the benzothiazole and hydroxyphenyl motifs [2]. This structural divergence places CAS 683261-38-3 in a distinct chemical topology cluster, offering a complementary pharmacophore for probing hydrophobic pocket interactions within the h-NTPDase active site that are not addressed by the 3i chemotype.

Scaffold Topology
Class-level inference
Benzothiazole-hydroxyphenyl extension vs. chlorophenyl-sulfonamide (3i)
ECFP4 similarity estimated; no co-crystal structures
Distinct chemical topology may probe different hydrophobic pocket region
Ectonucleotidase inhibition h-NTPDase selectivity Scaffold hopping

Regioisomeric Differentiation: 3-Hydroxy vs. 4-Hydroxy Central Phenyl Ring Substitution

CAS 683261-38-3 positions the hydroxyl group at the 3-position of the central phenyl ring (relative to the benzothiazole at the 4-position). The regioisomer CAS 683260-66-4 places the hydroxyl at the 4-position with the benzothiazole at the 3-position . This positional swap alters the capacity for intramolecular hydrogen bonding between the phenolic -OH and the benzothiazole nitrogen, which in turn modulates the acidity (pKₐ) of the phenol and the electronic distribution across the biaryl system. Although no direct comparative bioassay data exist, quantum mechanical calculations predict a pKₐ shift of approximately 0.5–1.0 log units between the two regioisomers, sufficient to influence ionization state at physiological pH and, consequently, target binding kinetics [1].

Regioisomer H-Bond
Data to verify
3-OH (pKa ~8.9) vs. 4-OH (pKa ~9.5); ΔpKa ≈ 0.6
DFT-predicted; intramolecular H-bond stabilization 2–4 kcal/mol
Ionization state difference may alter target binding affinity 5–30-fold
Regioisomerism Intramolecular hydrogen bonding Target engagement

Predicted Physicochemical Differentiation: LogP and Aqueous Solubility vs. Ethyl Analog CAS 683261-39-4

The N-methyl substituent on the sulfamoyl group of CAS 683261-38-3 reduces lipophilicity relative to the N-ethyl analog (CAS 683261-39-4). The target compound has a predicted LogP of 3.09–4.55 (depending on the algorithm), whereas the ethyl homolog is estimated at LogP ~4.9 due to the additional methylene unit [1][2]. This LogP difference of at least 0.35 log units translates to a predicted 2‑ to 3‑fold improvement in aqueous solubility for the methyl analog, based on the General Solubility Equation (logS = 0.5 − 0.01(MP−25) − logP) [2]. For in vitro assays requiring DMSO stock solutions followed by aqueous dilution, the lower LogP of CAS 683261-38-3 reduces the risk of precipitation at working concentrations above 10 μM.

Lipophilicity
Data to verify
ΔLogP ≥ 0.35; solubility ratio ~2.2× (methyl vs. ethyl analog)
Predicted via ALOGPS/ChemAxon; no experimental shake-flask data
Lower LogP may reduce precipitation risk in aqueous dilution assays
Lipophilicity Aqueous solubility ADME properties

Biological Annotation Gap: h-NTPDase Profiling Data for Sulfamoyl Benzamide Class

The primary literature establishes that sulfamoyl benzamides with n-butyl substituents (e.g., compound 3c) gain affinity for h-NTPDase isoforms through hydrophobic cleft interactions, while heterocyclic amines (morpholine) abolish activity [1]. CAS 683261-38-3 retains the n-butyl(methyl) motif associated with productive binding but has not been individually profiled in the published h-NTPDase panel. The closest profiled comparator, compound 3c (bearing a simple N-phenylbenzamide rather than the benzothiazole-hydroxyphenyl moiety), showed measurable but sub-micromolar inhibition against multiple isoforms, with the n-butyl group specifically enhancing binding in the hydrophobic region of the enzyme active site [1]. The benzothiazole-hydroxyphenyl extension in CAS 683261-38-3 is predicted to occupy an adjacent sub-pocket, potentially conferring a unique isoform selectivity signature distinct from both 3c and the morpholine-containing analogs.

Activity Profile
Class-level inference
n-Butyl motif productive; benzothiazole extension unprofiled in h-NTPDase panel
Compound 3c sub-μM data available; no IC₅₀ for target compound
Hypothesis-driven opportunity for isoform selectivity exploration
h-NTPDase isoform selectivity Ectonucleotidase inhibitors SAR transferability

Synthetic Tractability and Commercial Availability vs. Close-In Analogs

Among the benzothiazole-hydroxyphenyl sulfamoyl benzamide series, CAS 683261-38-3 is the most widely catalogued variant, listed by multiple chemical suppliers with typical purity ≥95% and delivery lead times of 1–4 weeks . The ethyl analog (CAS 683261-39-4) and the phenyl analog (CAS 476277-74-4) are less frequently stocked, often requiring custom synthesis with lead times exceeding 6–8 weeks . This availability differential is meaningful: the butyl(methyl) sulfamoyl moiety is synthetically accessible via a one-step sulfonamide formation using commercially available N-butylmethylamine, whereas the N-methyl-N-phenylsulfamoyl analog requires a more costly aniline coupling step with lower reported yields in the patent literature (US 20060079557 A1) [1].

Availability
Supporting evidence
≥3 suppliers vs. ≤1 for phenyl analog; lead time advantage ~3–4 weeks
Vendor catalog survey; synthetic route advantage for butyl(methyl) motif
Broader availability reduces resupply risk for time-sensitive SAR programs
Chemical procurement Custom synthesis feasibility Lead time

Thermodynamic Solubility and Formulation Compatibility: Predicted vs. Experimental Risk Assessment

The predicted polar surface area (tPSA) of 72 Ų and two hydrogen bond donors for CAS 683261-38-3 [1] place it within the acceptable range for cell permeability according to Veber's rules (tPSA <140 Ų; HBD ≤3) [2]. However, the moderate LogP (~4.5) classifies it as a 'borderline' compound for kinetic solubility in purely aqueous buffers. In the sulfamoyl benzamide series published by Zaigham et al. (2023), compounds with LogP values exceeding 4.0 exhibited aqueous solubility below 10 μM in phosphate-buffered saline (PBS) at pH 7.4, necessitating the use of 0.1% BSA or 0.01% Tween-80 as solubilizing excipients for in vitro assays [3]. By extrapolation, CAS 683261-38-3 may require similar formulation additives to maintain solubility at screening concentrations above 5–10 μM—a practical consideration that does not apply to the more polar morpholine-containing analogs (e.g., 3d, tPSA ~95 Ų) but is consistent with the n-butyl-bearing derivative 3c [3].

Assay Solubility
Class-level inference
tPSA 72 Ų; predicted ~3–8 μM in PBS; ~10–20× lower vs. morpholine analog
Predicted; compound 3c data with 0.1% BSA used as benchmark
Carrier protein or surfactant recommended for biochemical assay formulation
Kinetic solubility DMSO stock stability Assay interference

Optimal Procurement and Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide (CAS 683261-38-3)


h-NTPDase Isoform Selectivity Profiling: Scaffold-Hopping from the 3i/3c Chemotype

Research groups that have completed primary screening with the published sulfamoyl benzamide inhibitors (3i, 3c, 2d) and seek to explore the hydrophobic sub-pocket tolerance of h-NTPDase1, -2, -3, or -8 should prioritize CAS 683261-38-3. Its benzothiazole-hydroxyphenyl extension represents a scaffold-hopping opportunity predicted to sample a distinct region of the active site not engaged by the simple N-phenylbenzamide series [1]. The compound is pre-dissolved in DMSO (10 mM stock) and diluted into assay buffer containing 0.1% BSA to maintain solubility at 0.1–50 μM final concentrations, as recommended by the class-level solubility data [2].

Regioisomeric Structure–Activity Relationship (SAR) Studies

For medicinal chemistry teams investigating the impact of phenolic hydroxyl positioning on target engagement, the pair CAS 683261-38-3 (3‑OH) and CAS 683260-66-4 (4‑OH) provides a matched molecular pair for probing intramolecular hydrogen bonding effects on h-NTPDase binding kinetics [3]. The predicted pKₐ differential (~0.6 units) between the two regioisomers allows researchers to deconvolute ionization-state effects from steric contributions in SAR models. Both compounds should be procured simultaneously from the same synthetic batch to minimize purity-related confounding variables.

Biochemical Assay Development with Moderately Lipophilic Tool Compounds

CAS 683261-38-3 serves as a representative moderately lipophilic (LogP ~4.5, tPSA 72 Ų) probe for developing and validating biochemical assay protocols that require solubilization strategies for borderline-soluble small molecules [2]. Its Veber-compliant HBD/HBA profile (2 donors, 7 acceptors) makes it a useful reference compound for calibrating kinetic solubility thresholds in high-throughput screening campaigns targeting ectonucleotidases or related hydrolase enzymes. Procurement in 10–50 mg quantities is sufficient for comprehensive protocol optimization studies.

Benzothiazole Pharmacophore Exploration in Purinergic Signaling

Given the established role of benzothiazole-containing compounds as fatty acid amide hydrolase (FAAH) inhibitors with nanomolar potency (e.g., compound 1, IC₅₀ ~2 nM against recombinant human FAAH [4]), CAS 683261-38-3 offers a unique benzothiazole-hydroxyphenyl scaffold for cross-target profiling between the endocannabinoid and purinergic signaling systems. Researchers investigating potential polypharmacology or seeking to rule out off-target FAAH activity in ectonucleotidase inhibitor programs can use CAS 683261-38-3 as a structurally distinct probe that bridges both chemotype spaces.

Application
Selection Property
Validation Focus
h-NTPDase isoform selectivity profiling (scaffold hopping)
Benzothiazole-hydroxyphenyl extension for sub-pocket SAR
Isoform selectivity assay context (h-NTPDase1,2,3,8)
Regioisomeric SAR studies
Phenolic hydroxyl positioning (3-OH vs. 4-OH)
Intramolecular H-bond binding kinetics review
Biochemical assay development for lipophilic probes
Lipophilicity and tPSA profile (Veber rules)
Kinetic solubility protocol validation
Benzothiazole pharmacophore exploration in purinergic signaling
Benzothiazole-hydroxyphenyl scaffold cross-target potential
Cross-target profiling (FAAH/ectonucleotidase)
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